molecular formula C11H13NS B096142 2-Isobutylbenzo[d]thiazole CAS No. 17229-77-5

2-Isobutylbenzo[d]thiazole

Cat. No.: B096142
CAS No.: 17229-77-5
M. Wt: 191.29 g/mol
InChI Key: IWFLFDPYBRUZBR-UHFFFAOYSA-N
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Description

2-Isobutylbenzo[d]thiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with an isobutyl group attached to the second carbon of the thiazole ring. This compound is known for its distinct odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isobutylbenzo[d]thiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with isobutyraldehyde under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with isobutyraldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form 2-isobutyl-1,3-benzothiazole.

Industrial Production Methods

In industrial settings, the synthesis of 2-isobutyl-1,3-benzothiazole may involve more efficient and scalable methods, such as:

    Microwave Irradiation: This method uses microwave energy to accelerate the reaction, reducing reaction time and improving yield.

    One-Pot Multicomponent Reactions: This approach combines multiple reactants in a single reaction vessel, simplifying the process and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Isobutylbenzo[d]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives of 2-isobutyl-1,3-benzothiazole.

Scientific Research Applications

2-Isobutylbenzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-isobutyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-benzothiazole: Similar structure but with a methyl group instead of an isobutyl group.

    2-Phenyl-1,3-benzothiazole: Contains a phenyl group instead of an isobutyl group.

    2-Ethyl-1,3-benzothiazole: Features an ethyl group in place of the isobutyl group.

Uniqueness

2-Isobutylbenzo[d]thiazole is unique due to its specific isobutyl substitution, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, biological activity, and applications compared to other benzothiazole derivatives.

Properties

CAS No.

17229-77-5

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

2-(2-methylpropyl)-1,3-benzothiazole

InChI

InChI=1S/C11H13NS/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-6,8H,7H2,1-2H3

InChI Key

IWFLFDPYBRUZBR-UHFFFAOYSA-N

SMILES

CC(C)CC1=NC2=CC=CC=C2S1

Canonical SMILES

CC(C)CC1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-(2-methylpropyl)- (9CI)

Origin of Product

United States

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